molecular formula C14H16N2O4 B1399384 tert-Butyl (5-nitro-1H-indol-1-yl)acetate CAS No. 227302-34-3

tert-Butyl (5-nitro-1H-indol-1-yl)acetate

Cat. No.: B1399384
CAS No.: 227302-34-3
M. Wt: 276.29 g/mol
InChI Key: XGXUULSOOJBXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-nitro-1H-indol-1-yl)acetate: is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group and a nitro group attached to the indole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-nitro-1H-indol-1-yl)acetate typically involves the following steps:

    Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the indole ring.

    Esterification: The nitrated indole is then subjected to esterification with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms the tert-butyl ester group at the 1-position of the indole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in tert-Butyl (5-nitro-1H-indol-1-yl)acetate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or halides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 5-amino-1H-indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

    Oxidation: Oxidized indole products such as indole-2,3-dione.

Scientific Research Applications

Chemistry: tert-Butyl (5-nitro-1H-indol-1-yl)acetate is used as an intermediate in the synthesis of complex organic molecules

Biology: In biological research, this compound is utilized to study the biochemical pathways involving indole derivatives. It helps in understanding the role of indole compounds in cellular processes and their interactions with biological targets.

Medicine: The compound is investigated for its potential pharmacological properties. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This compound is explored as a precursor for developing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its versatile reactivity makes it valuable for producing a wide range of industrial chemicals.

Comparison with Similar Compounds

    tert-Butyl (5-amino-1H-indol-1-yl)acetate: This compound is similar but has an amino group instead of a nitro group, resulting from the reduction of tert-Butyl (5-nitro-1H-indol-1-yl)acetate.

    tert-Butyl (5-bromo-1H-indol-1-yl)acetate: This compound has a bromo group instead of a nitro group, which can be used for further functionalization through substitution reactions.

    tert-Butyl (5-chloro-1H-indol-1-yl)acetate: Similar to the bromo derivative, this compound has a chloro group, offering different reactivity and applications.

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activity. The nitro group can be selectively reduced or substituted, providing a versatile platform for synthesizing a variety of indole derivatives with diverse applications.

Biological Activity

Overview

tert-Butyl (5-nitro-1H-indol-1-yl)acetate is an indole derivative characterized by its unique structure, which includes a nitro group that enhances its biological activity. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The indole framework is known for its versatility in biological applications, making this compound a subject of significant research interest.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₆N₂O₄. Its structure can be illustrated as follows:

tert butyl 5 nitro 1H indol 1 yl acetate\text{tert butyl 5 nitro 1H indol 1 yl acetate}

This compound features:

  • A tert-butyl group that enhances lipophilicity.
  • A nitro group at the 5-position of the indole ring, which is crucial for its biological interactions.
  • An acetate moiety that may influence its reactivity and solubility.

Antimicrobial Properties

Indole derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies suggest that compounds with similar structures exhibit both antibacterial and antifungal properties. This activity is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

Neuropharmacological Effects

Research indicates that indole derivatives can influence neuropharmacological pathways. The specific effects of this compound on neurotransmitter systems and neuronal health are areas of ongoing investigation. Its potential neuroprotective effects may be linked to its ability to modulate oxidative stress and inflammation in neural tissues.

Anticancer Activity

The anticancer potential of indole derivatives is well-documented. Compounds similar to this compound have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The nitro group may enhance these effects by promoting reactive oxygen species (ROS) generation, leading to increased cancer cell death .

The biological activity of this compound can be attributed to several mechanisms:

Target Interactions:

  • Indole derivatives interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Biochemical Pathways:

  • These compounds influence multiple biochemical pathways, such as those regulating inflammation, cell proliferation, and apoptosis .

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and related indole derivatives:

Compound NameStructure CharacteristicsUnique Features
tert-butyl (5-amino-1H-indol-1-yl)acetateAmino group instead of nitro at position 5Potentially less toxic than nitro analogs
tert-butyl (5-bromo-1H-indol-1-yl)acetateBromo group instead of nitroDifferent reactivity profile
tert-butyl (5-chloro-1H-indol-1-yl)acetateChloro group instead of nitroOffers different reactivity and applications

This comparison highlights the unique reactivity and potential biological properties imparted by the nitro substituent in this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives, providing insights into their pharmacological potential:

  • Antimicrobial Study : A study demonstrated that indole derivatives exhibited significant antibacterial activity against various strains of bacteria, suggesting a promising avenue for developing new antibiotics.
  • Neuropharmacological Research : Investigations into the neuroprotective effects of indole compounds have shown that they can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.
  • Cancer Research : Preclinical studies have indicated that certain indole derivatives can inhibit tumor growth in animal models, supporting further exploration for cancer therapeutics .

Properties

IUPAC Name

tert-butyl 2-(5-nitroindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(17)9-15-7-6-10-8-11(16(18)19)4-5-12(10)15/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXUULSOOJBXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared according to the method of Example 15a) from 5-nitroindole (0.207 g) and 2-bromoaceticacid, 1,1 -diemthylethyl ester (0.23 ml) to leave sub-title compound as a yellow oily solid (0.29 g).
Quantity
0.207 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0.23 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (5-nitro-1H-indol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (5-nitro-1H-indol-1-yl)acetate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (5-nitro-1H-indol-1-yl)acetate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (5-nitro-1H-indol-1-yl)acetate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (5-nitro-1H-indol-1-yl)acetate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (5-nitro-1H-indol-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.